molecular formula C12H21NO2 B8394112 3-(Bicyclo[2.2.1]hept-2-ylamino)-propionic acid ethyl ester

3-(Bicyclo[2.2.1]hept-2-ylamino)-propionic acid ethyl ester

Cat. No. B8394112
M. Wt: 211.30 g/mol
InChI Key: NPPUUYOFPPPOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07642270B2

Procedure details

Bicyclo[2.2.1]hept-2-ylamine (2.0 g, 18.0 mmol) and 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (2.45 g, 18.0 mmol) were combined neat and K2CO3 (3.72 g, 27.0 mmol) and a catalytic amount of tetrabutylammonium iodide (ca. 2 mg) was added. The mixture was heated at 80° C. overnight. The resulting mixture was then partitioned between water and DCM. The organic layer was dried (MgSO4) and concentrated to provide 1.5 g of 3-(bicyclo[2.2.1]hept-2-ylamino)-propionic acid ethyl ester. 1H NMR (400 MHz, CDCl3) δ (ppm): 5.29 (s, 1H), 4.13 (q, 2H, J=7.1 Hz), 2.77-2.92 (m, 2H), 2.57 (dd, 1H, J=3.1 Hz, J=7.3 Hz), 2.50 (t, 2H, J=6.6 Hz), 2.16-2.20 (m, 2H), 1.57 (ddd, 1H, J=2.2 Hz, J=7.5 Hz, J=12.3 Hz), 1.41-1.49 (m, 3H), 1.25 (t, 3H, J=7.2 Hz), 1.01-1.10 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Name
Quantity
3.72 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:8].[CH2:9]([O:11][C:12]([C:14]1C(Cl)=NC(SC)=N[CH:19]=1)=[O:13])[CH3:10].C([O-])([O-])=O.[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:9]([O:11][C:12](=[O:13])[CH2:14][CH2:19][NH:8][CH:2]1[CH2:3][CH:4]2[CH2:7][CH:1]1[CH2:6][CH2:5]2)[CH3:10] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C12C(CC(CC1)C2)N
Step Two
Name
Quantity
2.45 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)SC)Cl
Step Three
Name
Quantity
3.72 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was then partitioned between water and DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCNC1C2CCC(C1)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.